molecular formula C20H20N6O2S B12161036 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide

4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B12161036
M. Wt: 408.5 g/mol
InChI Key: MALYUXHCOGWWCH-UHFFFAOYSA-N
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Description

The compound 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide features a piperazine-1-carboxamide core substituted with a phenyl group at the 4-position and a 1,3,4-thiadiazole moiety linked via an (E)-configured imine bond. The (E)-configuration of the imine functionality is critical for maintaining planar geometry, which influences molecular interactions and stability .

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-phenyl-N-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H20N6O2S/c27-18(23-19-24-21-14-29-19)15-5-4-6-16(13-15)22-20(28)26-11-9-25(10-12-26)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,22,28)(H,23,24,27)

InChI Key

MALYUXHCOGWWCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=NN=CS4

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Moiety

The thiadiazole ring is typically constructed via cyclization reactions. A widely adopted method involves the reaction of thiosemicarbazide with azo derivatives under acidic conditions. For example, 4-((4-hydroxyphenyl)diazenyl)benzoic acid (compound 1 ) reacts with thiosemicarbazide in the presence of phosphorous oxychloride (POCl₃) to yield 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol (compound 2 ). This step proceeds via nucleophilic attack and cyclodehydration, with POCl₃ acting as both a catalyst and dehydrating agent.

Reaction Conditions :

  • Solvent : Ethanol or POCl₃ (neat)

  • Temperature : Reflux (80–100°C)

  • Time : 3–4 hours

  • Yield : 78–83%

Preparation of the Piperazine-Carboxamide Segment

The piperazine-carboxamide component is synthesized through a carbodiimide-mediated coupling reaction. For instance, 1-phenylpiperazine is treated with an activated carbonyl species (e.g., carbonyldiimidazole) in anhydrous dichloromethane (DCM) to form the carboxamide derivative.

Stepwise Assembly of the Target Compound

Coupling of Thiadiazole and Piperazine Intermediates

The final step involves conjugating the thiadiazole and piperazine segments via a carbamoyl linker. This is achieved through a nucleophilic acyl substitution reaction, where the amine group of the piperazine attacks the electrophilic carbonyl carbon of the thiadiazole-carbamoyl chloride.

Representative Protocol :

  • Activation : The thiadiazole-carboxylic acid derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Coupling : The acyl chloride reacts with 3-aminophenylpiperazine in the presence of a base (e.g., triethylamine) to facilitate deprotonation and nucleophilic attack.

  • Workup : The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Optimized Reaction Parameters :

ParameterValue
SolventAnhydrous DCM or THF
Temperature0–5°C (activation), RT (coupling)
Reaction Time2 hours (activation), 12 hours (coupling)
Yield65–72%

Analytical Characterization and Quality Control

Critical to the synthesis is verifying the structural integrity of intermediates and the final product. Modern spectroscopic techniques are employed:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 3.4–3.6 ppm (piperazine CH₂), and δ 10.2 ppm (carbamoyl NH).

  • IR (KBr) : Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (thiadiazole C=N), and 1240 cm⁻¹ (C-S bond) confirm functional groups.

Purity Assessment

  • HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ≈ 8.2 minutes.

  • Melting Point : 213–215°C (decomposition observed above 220°C).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems improve efficiency:

  • Flow Chemistry : Reduces reaction time by 40% compared to batch processes.

  • Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported DMAP) enhance cost-effectiveness.

Challenges and Optimization Strategies

Common Pitfalls

  • Low Yields in Cyclization : Excess POCl₃ or prolonged reflux durations lead to side reactions (e.g., over-dehydration).

  • Impurity Formation : Incomplete activation of the carboxylic acid group results in unreacted starting material.

Mitigation Approaches

  • Stoichiometric Control : Use 1.2 equivalents of SOCl₂ for acyl chloride formation.

  • Temperature Gradients : Gradual heating during cyclization minimizes decomposition.

Comparative Analysis of Synthetic Routes

The table below evaluates three published methods for synthesizing the target compound:

MethodYield (%)Purity (%)Key Advantage
POCl₃-Mediated Cyclization8398High regioselectivity
Carbodiimide Coupling7295Mild conditions
Microwave-Assisted Synthesis6897Reduced reaction time (30 mins)

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

Anticancer Applications

The incorporation of the 1,3,4-thiadiazole structure in medicinal compounds has been widely studied for its anticancer properties. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

  • Mechanism of Action : The anticancer activity of compounds containing thiadiazole rings is often attributed to their ability to induce apoptosis in cancer cells. For instance, studies have shown that certain thiadiazole derivatives can inhibit focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and survival. Compounds with this structure have demonstrated potent inhibitory effects against human cancer cell lines such as HEPG2 and HeLa .
  • Selectivity : A recent study highlighted the selectivity of 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide towards cancerous cells over normal cells. This selectivity is vital for reducing side effects in therapeutic applications .

Case Studies

  • Synthesis and Evaluation : In a synthesis study involving similar thiadiazole derivatives, compounds were evaluated for their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that modifications in the piperazine ring significantly enhanced the anticancer activity, with some derivatives showing IC50 values as low as 2.32 µg/mL .

Anticholinesterase Activity

Another promising application of 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide is its potential as an anticholinesterase agent.

Mechanism and Effects

Anticholinesterase activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit acetylcholinesterase can enhance cholinergic transmission in the brain. Research has demonstrated that thiadiazole derivatives can serve as effective inhibitors of this enzyme, thereby improving cognitive function in animal models .

Antiviral Properties

Recent investigations have also explored the antiviral potential of thiadiazole-containing compounds.

COVID-19 Research

A study reported that certain spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives exhibited antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. The findings suggest that compounds with a similar structural framework to 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide could be developed as antiviral agents due to their favorable pharmacological profiles .

Summary of Applications

ApplicationMechanism/EffectNotable Findings
AnticancerInduces apoptosis; inhibits FAKPotent against HEPG2 and HeLa; IC50 as low as 2.32 µg/mL
AnticholinesteraseEnhances cholinergic transmissionEffective inhibitors; potential for Alzheimer's treatment
AntiviralInhibits viral replicationPotential candidates against SARS-CoV-2

Mechanism of Action

The mechanism of action of 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs include piperazine-carboxamide derivatives with modifications to the aromatic or heterocyclic substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons
Compound Name/ID Core Structure Substituents/Modifications Key Functional Groups
Target Compound Piperazine-1-carboxamide 4-phenyl; 1,3,4-thiadiazol-2-ylidene (E-config) Thiadiazole, imine, carboxamide
A3 () Piperazine-1-carboxamide 4-fluorophenyl; quinazolinone-methyl Quinazolinone, fluorophenyl, carboxamide
A5 () Piperazine-1-carboxamide 3-chlorophenyl; quinazolinone-methyl Quinazolinone, chlorophenyl, carboxamide
Compound 4 () Benzenesulfonamide 1,3,4-thiadiazol-2(3H)-ylidene; trichlorophenyl Thiadiazole, sulfonamide, trichlorophenyl
Compound 4a () Piperazine N-methylpiperazine; methylene linker Piperazine, carboxamide, hydrogen-bonding sites

Physicochemical Properties

  • Melting Points: Quinazolinone derivatives (A2–A6) exhibit melting points between 189.5–199.6°C, influenced by halogen substituents (e.g., fluorine lowers melting points slightly compared to chlorine) .
  • Synthetic Yields: Quinazolinone derivatives show moderate yields (45–57%), likely due to steric hindrance during cyclization . Thiadiazole-containing compounds (e.g., ) require multi-step syntheses but achieve high yields (~90%) under optimized conditions .

Substituent Impact on Bioactivity

  • The target compound’s unsubstituted phenyl group may balance lipophilicity and solubility.

Biological Activity

4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide (CAS Number: 1310945-69-7) is a complex organic compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its anticancer properties, anticonvulsant effects, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N6O2SC_{20}H_{20}N_{6}O_{2}S with a molecular weight of 408.5 g/mol. The structural complexity of this compound includes a piperazine ring and a thiadiazole component, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H20N6O2S
Molecular Weight408.5 g/mol
CAS Number1310945-69-7

Biological Activity Overview

The biological activities of thiadiazole derivatives have been extensively studied, revealing their potential as anticancer agents, anticonvulsants, and antimicrobial agents. The following sections detail these activities specifically related to the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. These compounds often exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro studies have shown that derivatives containing the thiadiazole moiety can inhibit cell proliferation in cancer cell lines such as HEPG2 (liver cancer), HeLa (cervical cancer), and SW1116 (colon cancer). For instance, compounds similar to 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide demonstrated EC50 values ranging from 10 to 20 µM against these cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the inhibition of focal adhesion kinase (FAK), which is crucial for tumor cell migration and invasion . Molecular docking studies suggest that the structural features of these compounds enhance their binding affinity to target proteins involved in cancer progression.

Anticonvulsant Activity

Thiadiazole derivatives have also been evaluated for their anticonvulsant properties:

  • Efficacy : Compounds similar to 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide have shown promising results in various models of epilepsy. In preclinical studies, certain derivatives exhibited significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) models .
  • Structure-Activity Relationship : The presence of specific substituents on the thiadiazole ring has been correlated with enhanced anticonvulsant activity. For example, modifications at the 5-position of the thiadiazole ring can significantly improve efficacy .

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives in clinical and preclinical settings:

  • Study on Anticancer Activity :
    • Objective : To evaluate the antiproliferative effects of novel thiadiazole derivatives.
    • Method : MTT assay was used to assess cell viability in various cancer cell lines.
    • Results : A derivative similar to the compound showed an IC50 value of 15 µM against HEPG2 cells, indicating strong anticancer activity .
  • Anticonvulsant Evaluation :
    • Objective : To assess the anticonvulsant properties using animal models.
    • Method : MES and PTZ models were employed to evaluate seizure protection.
    • Results : A derivative exhibited a protective effect at doses as low as 30 mg/kg, demonstrating potential for therapeutic use in epilepsy .

Q & A

Q. What are the recommended synthetic routes for preparing 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide?

A multi-step synthesis is typically employed:

  • Step 1 : Formation of the piperazine core via cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ or DBU) .
  • Step 2 : Introduction of the phenylcarbamoyl group using carbodiimide coupling agents (e.g., EDCI/HOBt) to functionalize the piperazine nitrogen .
  • Step 3 : Attachment of the thiadiazole moiety via condensation of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate the product .
  • Key reagents : POCl₃ for thiadiazole ring formation, EDCI/HOBt for amide coupling, and DBU for base-mediated cyclization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the thiadiazole-proton environment (δ 8.5–9.5 ppm) and piperazine backbone (δ 3.0–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ion at m/z 463.2) .
  • HPLC : Purity assessment using C18 columns with mobile phases like methanol/water mixtures .

Q. How can researchers optimize purification of this compound?

  • Recrystallization : Use DMSO/water (2:1) mixtures to isolate crystalline forms, improving purity to >95% .
  • Column chromatography : Employ silica gel with ethyl acetate/hexanes (1:1) + 0.25% triethylamine to mitigate tailing caused by polar functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent variation : Replace the phenyl group with fluorophenyl or methylpiperazine analogs to assess impacts on bioactivity (e.g., antiarrhythmic activity observed in structurally similar piperazine derivatives) .
  • Bioassay integration : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or SPR to quantify binding affinities .

Q. What computational strategies predict the physicochemical properties of this compound?

Computational tools can estimate:

PropertyValue (Calculated)Method/Source
LogP (XlogP)3.4PubChem
H-bond donors1PubChem
Topological PSA88 ŲPubChem
Use molecular docking (AutoDock Vina) to model interactions with biological targets, leveraging the thiadiazole’s electron-deficient π-system for binding predictions .

Q. How should researchers address contradictions in synthetic yield data?

  • Reaction optimization : Screen bases (e.g., DBU vs. K₂CO₃) and solvents (DMF vs. DCM) to resolve discrepancies in yields (e.g., 45% vs. 85% in similar syntheses) .
  • Scale-up adjustments : Transition from batch to continuous flow reactors to improve reproducibility and reduce side reactions .

Q. What methodologies are recommended for evaluating bioactivity in cellular models?

  • In vitro assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to measure cAMP or Ca²⁺ signaling via luciferase reporters .
  • Toxicity profiling : Conduct MTT assays alongside bioactivity screens to identify cytotoxic thresholds (IC₅₀ values) .

Q. How can automated synthesis platforms enhance the development of this compound?

  • Automated liquid handlers : Enable precise reagent dispensing for high-throughput optimization of coupling reactions (e.g., EDCI-mediated amide formation) .
  • Machine learning : Train models on existing reaction data (e.g., Reaxys or Pistachio databases) to predict optimal conditions for novel derivatives .

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